molecular formula C8H7BrO3 B12332945 4-Hydroxy-m-anisaldehyde, bromo derivative CAS No. 36511-32-7

4-Hydroxy-m-anisaldehyde, bromo derivative

Cat. No.: B12332945
CAS No.: 36511-32-7
M. Wt: 231.04 g/mol
InChI Key: YDONHJQIDPMMJG-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a benzaldehyde core. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-m-anisaldehyde, bromo derivative typically involves the bromination of 4-Hydroxy-m-anisaldehyde. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction conditions, including temperature and solvent, are optimized to ensure the selective bromination at the desired position on the benzaldehyde ring.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-m-anisaldehyde, bromo derivative undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-m-anisaldehyde, bromo derivative has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Hydroxy-m-anisaldehyde, bromo derivative involves its interaction with specific molecular targets. The presence of the bromine atom and hydroxyl group allows it to participate in various chemical reactions, including electrophilic and nucleophilic interactions. These interactions can modulate biological pathways and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the bromine atom.

    4-Hydroxybenzaldehyde: Lacks both the methoxy and bromine groups.

    3-Methoxybenzaldehyde: Lacks the hydroxyl and bromine groups.

Uniqueness

4-Hydroxy-m-anisaldehyde, bromo derivative is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for specific applications where brominated derivatives are required .

Biological Activity

4-Hydroxy-m-anisaldehyde, bromo derivative (CAS No. 36511-32-7) is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, including its antimicrobial, anticancer, and antioxidant activities, as well as its mechanisms of action and applications in various fields.

  • Molecular Formula : C8H7BrO3
  • Molecular Weight : 231.045 g/mol
  • InChI Key : YDONHJQIDPMMJG-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that the bromo derivative exhibits significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to 4-hydroxy-m-anisaldehyde demonstrated effectiveness against a range of pathogens, including bacteria and fungi. For instance, derivatives with halogen substitutions showed enhanced activity compared to their non-brominated counterparts .

Compound Microbial Target Activity
This compoundStaphylococcus aureusInhibitory
This compoundEscherichia coliModerate
This compoundCandida albicansSignificant

Anticancer Activity

The compound has also been studied for its anticancer potential. Preliminary investigations suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study highlighted that certain brominated derivatives exhibited cytotoxic effects on human cancer cell lines, indicating a promising avenue for further research in cancer therapeutics .

Antioxidant Activity

Antioxidant properties are another area of interest for the bromo derivative. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in metabolic pathways related to microbial growth and cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound reduces oxidative stress, thereby protecting cells from damage.
  • Cell Signaling Pathways : Interaction with cellular receptors may lead to modulation of signaling pathways that control cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various halogenated phenolic compounds demonstrated that the bromo derivative significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, outperforming many standard antibiotics in certain assays .
  • Cytotoxicity Against Cancer Cells : In vitro studies revealed that the bromo derivative induced apoptosis in breast cancer cell lines by activating caspase pathways, suggesting its potential as an anticancer agent .

Properties

CAS No.

36511-32-7

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

2-bromo-4-hydroxy-3-methoxybenzaldehyde

InChI

InChI=1S/C8H7BrO3/c1-12-8-6(11)3-2-5(4-10)7(8)9/h2-4,11H,1H3

InChI Key

YDONHJQIDPMMJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Br)C=O)O

Origin of Product

United States

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